(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a complex structure It features a pyrazolone core substituted with a 2,3-dimethoxyphenyl group, a 4-fluorophenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxyaniline with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a pyrazolone derivative under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[(3,4-Dimethylphenyl)amino]methylene}-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(3,4-Dimethoxyphenyl)-4-({[4-(trifluoromethyl)phenyl]amino}methylene)-1,3(2H,4H)-isoquinolinedione
Uniqueness
Compared to similar compounds, (4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C20H20FN3O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-[N-(2,3-dimethoxyphenyl)-C-methylcarbonimidoyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H20FN3O3/c1-12(22-16-6-5-7-17(26-3)19(16)27-4)18-13(2)23-24(20(18)25)15-10-8-14(21)9-11-15/h5-11,23H,1-4H3 |
InChI Key |
QKDNWWBXPOMIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=C(C(=CC=C3)OC)OC)C |
Origin of Product |
United States |
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